Cas no 4838-00-0 (2-Methyl-2H-indazole)
2-Methyl-2H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2H-indazole
- 2-methylindazole
- NSC195340
- PubChem15667
- 2H-Indazole, 2-methyl-
- OAZHXZJUWHKFMP-UHFFFAOYSA-N
- FCH840772
- PB15684
- AX8230680
- V6146
- ST24022319
- A827525
- InChI=1/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H
- NSC 195340
- AKOS006271641
- MFCD00234418
- AS-50404
- CS-0054742
- DTXSID60197501
- 4838-00-0
- P10111
- DB-070928
- NSC-195340
- SCHEMBL160959
-
- MDL: MFCD00234418
- Inchi: 1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3
- InChI Key: OAZHXZJUWHKFMP-UHFFFAOYSA-N
- SMILES: CN1N=C2C(C=CC=C2)=C1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.8
Experimental Properties
- Density: 1.0450
- Melting Point: 56°C
- Boiling Point: 261.05°C
- Flash Point: 111.6°C
- Refractive Index: 1.6013 (estimate)
- PSA: 17.82000
- LogP: 1.57330
2-Methyl-2H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-2H-indazole Pricemore >>
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| Alichem | A269001472-5g |
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| Fluorochem | 208797-10g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184727-5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53375-1g |
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¥767.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ555-50mg |
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2-Methyl-2H-indazole Suppliers
2-Methyl-2H-indazole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Methyl-2H-indazole
Introduction to 2-Methyl-2H-indazole (CAS No. 4838-00-0)
2-Methyl-2H-indazole, with the chemical formula C₇H₈N₂, is a heterocyclic organic compound belonging to the indazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The CAS number 4838-00-0 uniquely identifies this substance, facilitating its recognition and study in scientific literature and industrial applications.
The indazole core structure of 2-Methyl-2H-indazole consists of a benzene ring fused to a pyrazole ring, with a methyl group attached at the 2-position of the indazole ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery. The compound’s ability to interact with biological targets has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent advancements in medicinal chemistry have highlighted the significance of 2-Methyl-2H-indazole in developing novel therapeutic agents. Researchers have leveraged its structural flexibility to design derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the methyl group or the nitrogen atoms can significantly alter the compound’s binding affinity and selectivity toward specific biological targets.
In the realm of oncology, 2-Methyl-2H-indazole has been investigated for its potential as an anticancer agent. Preclinical studies suggest that this compound can modulate key signaling pathways involved in tumor growth and progression. Specifically, it has shown promise in inhibiting enzymes such as tyrosine kinases, which are often overexpressed in cancer cells. The ability of 2-Methyl-2H-indazole to interfere with these pathways may provide a mechanism for its antitumor activity.
Moreover, the compound’s interaction with DNA and RNA has been a subject of interest. Some research indicates that 2-Methyl-2H-indazole derivatives can exhibit DNA intercalation or inhibit topoisomerases, enzymes crucial for DNA replication and transcription. These mechanisms are being explored for their potential in developing next-generation chemotherapeutic agents that are more effective and less toxic than conventional drugs.
The pharmacokinetic properties of 2-Methyl-2H-indazole also play a critical role in its therapeutic potential. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens and minimize side effects. Advances in computational chemistry have enabled researchers to predict these properties more accurately, accelerating the drug discovery process.
One notable application of 2-Methyl-2H-indazole is in the treatment of inflammatory diseases. Inflammatory processes are mediated by complex signaling networks involving various cytokines and enzymes. Research has shown that derivatives of this compound can modulate inflammatory responses by inhibiting key mediators such as COX-2 or NF-κB. This makes 2-Methyl-2H-indazole a promising candidate for developing anti-inflammatory therapies with improved efficacy and safety profiles.
The central nervous system (CNS) is another area where 2-Methyl-2H-indazole has shown potential. Studies have explored its effects on neurotransmitter systems involved in mood regulation, pain perception, and cognitive function. By targeting specific receptors or ion channels, derivatives of this compound may offer new treatments for neurological disorders such as depression, anxiety, and chronic pain.
Industrial applications of 2-Methyl-2H-indazole extend beyond pharmaceuticals. The compound serves as an intermediate in synthesizing other fine chemicals and specialty materials. Its versatility in organic synthesis makes it valuable for producing complex molecules used in agrochemicals, dyes, and polymers.
The synthesis of 2-Methyl-2H-indazole has been optimized through various chemical methodologies to ensure high yield and purity. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have improved the efficiency of these processes. These advancements contribute to making the compound more accessible for research and commercial purposes.
In conclusion, 2-Methyl-2H-indazole (CAS No. 4838-00-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable interactions with diverse biological targets, making it a valuable scaffold for drug development. Ongoing studies continue to uncover new applications and refine synthetic methodologies for this promising molecule.
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